(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a nitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-nitrobenzaldehyde and furfural in the presence of a base to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid or piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic pathways.
Comparison with Similar Compounds
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
- (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
These compounds share similar structural features but differ in the substituents on the phenyl or furan rings. The unique combination of functional groups in This compound contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H17N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17N3O4S/c1-13-3-9-18(14(2)11-13)23-22-24-21(26)20(30-22)12-17-8-10-19(29-17)15-4-6-16(7-5-15)25(27)28/h3-12H,1-2H3,(H,23,24,26)/b20-12+ |
InChI Key |
OEAHYYPGCDKKHU-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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